Enalapril Maleate

Description

This compound is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.

See also: Enalapril (salt form of); Enalaprilat (related); this compound; felodipine (component of) ... View More ...

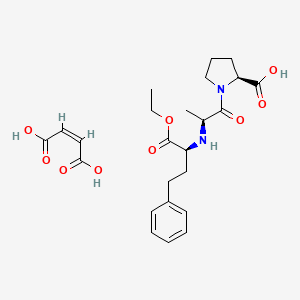

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-QFPUQLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75847-73-3 (Parent) | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30896796 | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-75-2, 76095-16-4 | |

| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacodynamics of Enalaprilat in Renal Hypertensive Rat Models: A Technical Guide

This technical guide provides an in-depth analysis of the pharmacodynamic effects of enalaprilat, the active metabolite of enalapril, in established rat models of renal hypertension. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, enalaprilat prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. This inhibition leads to reduced plasma levels of Angiotensin II, which in turn causes vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and renal sodium retention.[1][2]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

Experimental Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

The most common model for studying renovascular hypertension is the two-kidney, one-clip (2K1C) Goldblatt model.[3] This model effectively mimics human renovascular hypertension, where stenosis of a renal artery leads to renin-dependent hypertension.[4] The procedure involves placing a clip on one renal artery, which reduces blood flow to that kidney, causing ischemia.[3] This ischemic kidney then increases its secretion of renin, activating the RAAS and leading to a sustained rise in systemic blood pressure.[3][5]

Caption: Experimental workflow for the 2K1C renal hypertensive rat model.

Pharmacodynamic Effects of Enalaprilat

Enalaprilat administration leads to a significant reduction in mean arterial pressure (MAP) in hypertensive rat models. This antihypertensive effect is accompanied by profound changes in renal hemodynamics. Notably, enalaprilat increases renal blood flow (RBF), primarily by inducing preglomerular vasodilation and thereby reducing renal vascular resistance (RVR).[6][7][8] In some studies, the glomerular filtration rate (GFR) remains largely unchanged despite the drop in systemic pressure.[2][6][7]

Table 1: Quantitative Effects of Enalapril/Enalaprilat on Hemodynamic Parameters

| Rat Model | Drug & Dose | Parameter | Control/Baseline Value | Treated Value | Reference |

|---|---|---|---|---|---|

| TGR(mRen2)27 | Enalapril | Glomerular Capillary Pressure | 54 ± 1 mm Hg | 50 ± 1 mm Hg | [6][7] |

| TGR(mRen2)27 | Enalapril | Renal Blood Flow (RBF) | 6.5 ± 0.5 mL/min/g | 9.0 ± 0.7 mL/min/g | [6][7] |

| 2K1C Hypertensive | Enalaprilat (IV) | Clipped Kidney DTPA Clearance | - | Reduced by 40% | [9] |

| Hydropenic Normotensive | Enalaprilat (low-dose) | Renal Vascular Resistance (RVR) | 17.8 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | 13.7 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | [8] |

| Spontaneously Hypertensive | Enalapril (25 mg/kg/day) | Mean Arterial Pressure (MAP) | 159 ± 5 mm Hg | 114 ± 3 mm Hg |[10] |

TGR(mRen2)27: Transgenic rats harboring the mouse Renin-2 gene; DTPA: Diethylenetriaminepentaacetic acid.

Beyond its hemodynamic effects, long-term treatment with enalapril demonstrates significant renoprotective properties. It effectively reduces albuminuria, a key marker of glomerular injury.[6][7][11] This improvement in renal function is associated with the prevention of glomerulosclerosis.[6][7] The beneficial effects on the kidney are attributed to both the control of systemic hypertension and the suppression of the intrarenal RAAS.[6][7]

Table 2: Effects of Enalapril on Renal Injury Markers

| Rat Model | Drug & Dose | Parameter | Control/Untreated Value | Treated Value | Reference |

|---|---|---|---|---|---|

| TGR(mRen2)27 | Enalapril | Albuminuria | 59 ± 6 mg/day | 9 ± 2 mg/day | [6][7] |

| 5/6 Renal Ablation | Enalapril (40 mg/L) | Systolic Blood Pressure (SBP) | ~150 mm Hg (Vehicle) | 124 ± 5 mm Hg | [12] |

| 2K1C Hypertensive | Enalapril (alone) | Albuminuria | Significantly increased | No significant effect | [11] |

| 2K1C Hypertensive | Enalapril + Nitrendipine | Albuminuria | Significantly increased | Not significantly different from normotensive controls |[11] |

Experimental Protocols

-

Animal Model : Male Sprague-Dawley or Wistar rats (e.g., 350-400 g) are commonly used.[3]

-

Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of 10% chloral hydrate (0.3 ml/100 g) or isoflurane.[3][4]

-

Surgical Procedure :

-

A flank or lumbar incision is made to expose the left kidney and its renal artery.[3][5]

-

The renal artery is carefully isolated from the renal vein and surrounding tissues by blunt dissection.[3]

-

A U-shaped silver or titanium clip with a precisely defined internal gap (e.g., 0.23 mm) is placed around the left renal artery to induce stenosis.[3][5] The contralateral (right) kidney is left untouched.

-

The incision is closed in layers. Sham-operated control animals undergo the same procedure without the placement of the clip.[3]

-

-

Post-Operative Care & Development : Animals are allowed to recover for a period of 4 to 7 weeks, during which hypertension develops. Blood pressure is monitored periodically to confirm the hypertensive state.[5][11]

-

Enalaprilat Administration : For acute studies, enalaprilat is administered intravenously. A typical dose is 30 micrograms/kg.[9]

-

Enalapril Administration : For chronic studies, enalapril is often administered orally, for instance, at a dose of 2.5 mg/kg twice daily via gastric intubation or mixed in drinking water.[10][13]

-

Blood Pressure Measurement : Blood pressure can be measured directly via arterial catheterization or non-invasively using tail-cuff plethysmography.[3][5]

-

Renal Function Assessment : Renal clearance studies using agents like technetium-99m-DTPA are performed to assess GFR and RBF in the clipped and unclipped kidneys.[9] Urine is collected over 24-hour periods to measure albumin or protein excretion rates.[14]

Caption: Logical cascade of Enalaprilat's therapeutic effects in renal hypertension.

Conclusion

Enalaprilat effectively lowers blood pressure and confers significant renoprotective effects in rat models of renovascular hypertension. Its primary mechanism involves the inhibition of ACE within the RAAS, leading to favorable hemodynamic changes including reduced systemic and renal vascular resistance. The data consistently show that treatment can ameliorate key markers of renal damage such as albuminuria and glomerulosclerosis. The 2K1C Goldblatt rat model remains a valuable and relevant tool for investigating the pharmacodynamics of ACE inhibitors and developing novel therapies for renovascular hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]

- 5. ijpp.com [ijpp.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Enalaprilat-enhanced renography in a rat model of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differing effects of enalapril and losartan on renal medullary blood flow and renal interstitial hydrostatic pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Evaluation of enalapril affecting the renin-angiotensin system in normal and stress-induced rats based on urinary metabolites of amines and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

Enalapril Maleate's Role in Modulating the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril maleate, a potent and widely used angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its modulation of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. This technical guide provides an in-depth analysis of the mechanism of action of enalapril, supported by quantitative data from clinical studies, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The renin-angiotensin-aldosterone system is a complex and interconnected hormonal system that is integral to cardiovascular and renal homeostasis.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, congestive heart failure, and chronic kidney disease. This compound, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat.[3][4] Enalaprilat is a highly specific inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[5][6] By inhibiting ACE, enalaprilat effectively disrupts the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This inhibition sets off a cascade of physiological effects that collectively contribute to the lowering of blood pressure and a reduction in cardiac workload.[3][7]

Mechanism of Action of this compound on the RAAS

Enalapril's primary mechanism of action is the competitive inhibition of ACE.[3][4] This inhibition has two major consequences on the RAAS and related systems:

-

Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II.[3][8] Angiotensin II is a powerful vasoconstrictor that increases blood pressure by narrowing blood vessels.[8] It also stimulates the adrenal cortex to release aldosterone.[8] By blocking the formation of angiotensin II, enalapril leads to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[3]

-

Potentiation of Bradykinin: ACE is also identical to kininase II, an enzyme that degrades bradykinin.[6] Bradykinin is a potent vasodilator peptide.[9] By inhibiting ACE, enalapril increases the levels of bradykinin, which further contributes to vasodilation and the blood pressure-lowering effect.[3][9]

The net effect of these actions is a decrease in total peripheral resistance, a reduction in aldosterone secretion, and a consequent decrease in sodium and water retention.[5][6]

Quantitative Effects of this compound on RAAS Components and Blood Pressure

Clinical studies have extensively documented the quantitative effects of enalapril on key components of the RAAS and on blood pressure. The following tables summarize findings from a dose-response study in patients with renovascular hypertension.

| Mean Blood Pressure (mmHg) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |

| 4 hours post-dose | 128.06 ± 4.63 | 115.62 ± 3.85 | 112.50 ± 4.11 | 108.11 ± 4.29 |

| 24 hours post-dose | 127.09 ± 3.73 | 121.21 ± 3.98 | 118.15 ± 4.15 | 115.20 ± 4.01 |

Data from a study on patients with renovascular hypertension.[10]

| Plasma Renin Activity (ng/mL/h) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |

| 4 hours post-dose | 2.31 ± 0.61 | 4.80 ± 1.22 | 5.10 ± 1.35 | 5.35 ± 1.40 |

| 24 hours post-dose | 1.99 ± 0.64 | 2.98 ± 0.85 | 3.55 ± 1.01 | 4.21 ± 1.15 |

Data from a study on patients with renovascular hypertension.[10]

| Plasma Aldosterone (ng/dL) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |

| 4 hours post-dose | 18.35 ± 2.29 | 7.83 ± 0.97 | 7.50 ± 0.91 | 7.15 ± 0.88 |

| 24 hours post-dose | 20.35 ± 3.28 | 12.50 ± 1.85 | 11.80 ± 1.75 | 11.10 ± 1.65 |

Data from a study on patients with renovascular hypertension.[10]

A separate study in patients with essential hypertension receiving 20 mg of enalapril daily for 120 days demonstrated a significant and progressive decrease in angiotensin II levels from 12.42 ± 2.15 to 5.45 ± 1.68 pg/ml.[7] This study also observed a significant decrease in plasma norepinephrine levels.[7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in clinical and preclinical studies to evaluate the effects of enalapril on the RAAS.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Principle: This method quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by RIA.

Protocol Overview:

-

Sample Collection and Handling:

-

Collect whole blood in chilled EDTA-containing tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma frozen at -20°C or lower until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To inhibit angiotensin-converting enzyme and angiotensinases, add specific inhibitors such as EDTA and a serine protease inhibitor (e.g., PMSF or DFP).

-

Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.7-6.0).

-

Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours, can be extended for low-renin samples) to allow for the generation of angiotensin I.

-

A parallel sample is kept at 4°C during the incubation period to serve as a blank.

-

-

Radioimmunoassay for Angiotensin I:

-

Prepare a standard curve using known concentrations of angiotensin I.

-

In assay tubes, combine the plasma incubate (or standard), radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific anti-angiotensin I antibody.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

-

Separate the antibody-bound and free angiotensin I using a separation agent such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.

-

-

Calculation of PRA:

-

PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/h).

-

Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive immunoassay where angiotensin II in the sample competes with a fixed amount of labeled angiotensin II for a limited number of binding sites on a specific antibody.

Protocol Overview:

-

Sample Collection and Preparation:

-

Collect blood in chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II.

-

Centrifuge immediately at 4°C and store the plasma at -80°C.

-

Prior to the assay, samples may require extraction and purification, often using solid-phase extraction (SPE) cartridges, to remove interfering substances.

-

-

ELISA Procedure:

-

The wells of a microplate are pre-coated with a capture antibody specific for angiotensin II.

-

Add standards with known concentrations of angiotensin II and the prepared plasma samples to the wells.

-

Add a fixed amount of biotinylated angiotensin II to each well.

-

During incubation, the angiotensin II in the sample and the biotinylated angiotensin II compete for binding to the capture antibody.

-

After incubation and washing, add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated angiotensin II.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the concentration of angiotensin II in the samples by interpolating from the standard curve.

-

Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly specific and sensitive method involves the chromatographic separation of aldosterone from other plasma components followed by its detection and quantification by mass spectrometry.

Protocol Overview:

-

Sample Preparation:

-

To a plasma sample, add a known amount of a stable isotope-labeled internal standard of aldosterone (e.g., d4-aldosterone).

-

Perform a protein precipitation step, often with a solvent like acetonitrile or methanol, to remove proteins.

-

Extract aldosterone and the internal standard from the supernatant using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatograph.

-

Separate aldosterone from other compounds on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol with a modifier like formic acid or ammonium fluoride).

-

The eluent from the LC is introduced into the mass spectrometer.

-

Ionize aldosterone, typically using electrospray ionization (ESI) in negative or positive mode.

-

Select the precursor ion of aldosterone in the first quadrupole (Q1).

-

Fragment the precursor ion in the collision cell (Q2).

-

Select specific product ions in the third quadrupole (Q3) for detection. This process is known as multiple reaction monitoring (MRM).

-

Quantify aldosterone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.

-

Animal Model: Spontaneously Hypertensive Rat (SHR)

Objective: To evaluate the antihypertensive effect of enalapril in a genetic model of hypertension.

Protocol Overview:

-

Animals:

-

Use male or female Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

-

Enalapril Administration:

-

Begin treatment at an age when hypertension is developing or established (e.g., 6-12 weeks of age).

-

Administer this compound orally, either by gavage or dissolved in the drinking water, at various doses (e.g., 10, 30 mg/kg/day).

-

The control groups (SHR and WKY) receive the vehicle (e.g., water).

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.

-

For continuous and more accurate blood pressure monitoring, implant radiotelemetry transmitters.

-

-

Tissue and Blood Collection:

-

At the end of the study, anesthetize the animals and collect blood via cardiac puncture into EDTA-containing tubes for RAAS component analysis.

-

Perfuse and collect organs such as the heart, kidneys, and aorta for histological or molecular analysis to assess target organ damage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalapril.

Caption: The Bradykinin pathway and the effect of Enalapril on ACE (Kininase II).

Caption: A generalized experimental workflow for evaluating the effects of Enalapril.

Conclusion

This compound is a cornerstone in the management of cardiovascular diseases, primarily through its potent modulation of the renin-angiotensin-aldosterone system. By inhibiting angiotensin-converting enzyme, enalapril effectively reduces the levels of the vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, while simultaneously potentiating the vasodilator bradykinin. This multifaceted mechanism of action leads to a significant reduction in blood pressure and an improvement in cardiac function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of ACE inhibitors. The continued investigation into the nuanced effects of enalapril and other RAAS inhibitors will undoubtedly lead to further advancements in the treatment of cardiovascular and renal diseases.

References

- 1. raybiotech.com [raybiotech.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. lcms.cz [lcms.cz]

- 6. waters.com [waters.com]

- 7. Effects of this compound on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of ACE Inhibition by Enalapril

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enalapril, a cornerstone in the management of hypertension and heart failure, is a pro-drug that is converted to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] While its primary mechanism of action via the Renin-Angiotensin-Aldosterone System (RAAS) is well-documented, the full spectrum of its therapeutic effects is attributable to a complex network of downstream signaling pathways. This technical guide provides a comprehensive investigation into these pathways, moving beyond the canonical RAAS blockade to explore the roles of the bradykinin-nitric oxide axis, the counter-regulatory ACE2/Angiotensin-(1-7) system, and various anti-inflammatory and anti-proliferative cascades. This document summarizes key quantitative data, provides detailed experimental protocols for cited research, and utilizes pathway diagrams to elucidate the intricate molecular mechanisms modulated by enalapril.

The Canonical Pathway: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The most well-characterized effect of enalapril is the suppression of the RAAS, a critical regulator of blood pressure and electrolyte balance.[2][4]

1.1 Mechanism of Action

The enzyme renin cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I). ACE, a peptidyl dipeptidase, then converts Ang I into the potent vasoconstrictor, Angiotensin II (Ang II).[2][3][5] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, sodium and water retention via aldosterone secretion from the adrenal cortex, and stimulation of vascular smooth muscle cell hypertrophy.[1][4]

Enalaprilat competitively inhibits ACE, thereby blocking the formation of Ang II.[1][3] This inhibition leads to a cascade of beneficial hemodynamic effects:

-

Decreased Angiotensin II Levels: Results in reduced vasopressor activity and vasodilation of peripheral vessels.[1][2][5]

-

Decreased Aldosterone Secretion: Leads to reduced sodium and water reabsorption and a mild increase in serum potassium.[2][5][6]

-

Increased Plasma Renin Activity: Occurs due to the removal of the negative feedback loop that Ang II exerts on renin secretion.[1][5]

1.2 Quantitative Effects on RAAS Components

| Parameter | Organism/Model | Treatment | Outcome | Reference |

| Plasma Angiotensin II | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented increase in Ang II levels | [7][8] |

| Serum Potassium | Hypertensive Patients | Enalapril (up to 48 weeks) | Mean increase of ~0.2 mEq/L | [2] |

The Bradykinin-Nitric Oxide (NO) Axis

A critical secondary mechanism of enalapril's action stems from the fact that ACE is identical to Kininase II, the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[2][5][9]

2.1 Bradykinin Potentiation and Downstream Effects

By inhibiting Kininase II, enalapril increases the bioavailability of bradykinin.[5][10][11] Elevated bradykinin levels contribute significantly to the therapeutic effects of enalapril through several mechanisms:

-

Nitric Oxide (NO) Production: Bradykinin binds to its B2 receptor on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).[12] This leads to increased production of NO, a powerful vasodilator that relaxes vascular smooth muscle.[12][13] Studies have shown that enalapril treatment restores eNOS mRNA levels and increases the release of NO metabolites.[13][14]

-

Prostaglandin Synthesis: The potentiation of bradykinin also augments the production of vasodilatory prostaglandins, such as prostacyclin (PGI2), further contributing to blood pressure reduction.[5][14]

2.2 Quantitative Effects on the Bradykinin-NO Axis

| Parameter | Organism/Model | Treatment | Outcome | Reference |

| Bradykinin-induced Wheal | Healthy Male Volunteers | 5 mg Enalapril (oral) | Significantly increased skin wheal response to intradermal bradykinin | [10][11] |

| Forearm Blood Flow Response to Bradykinin | Heart Failure Patients | Enalapril (10 mg BID, 5 weeks) | Peak vasodilation of 357±67% (vs. 230±46% with losartan) | [9][15] |

| Serum Reactive Nitrite Intermediates (RNI) | Hypertensive Patients | Enalapril | Increased from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL (p < 0.05) | [13] |

| Exhaled NO Release Rate | Normotensive Subjects | Enalapril | Increased from 36.9±5.1 pmol/s to 58.3±7.3 pmol/s (p < 0.01) | [12] |

| Aortic eNOS mRNA | L-NAME-treated Rats | Enalapril (1 mg/kg/day, 2 weeks) | Completely restored eNOS mRNA levels | [14] |

Modulation of the Counter-Regulatory RAAS Axis: ACE2 and Angiotensin-(1-7)

The RAAS is now understood to have a counter-regulatory arm centered on Angiotensin-Converting Enzyme 2 (ACE2).[16][17] This pathway often opposes the actions of the classical ACE/Ang II/AT1R axis.

3.1 The ACE2/Ang-(1-7)/Mas Receptor Pathway

ACE2 is a homolog of ACE that is not inhibited by enalapril.[7] It functions by cleaving Ang II to form the heptapeptide Angiotensin-(1-7) [Ang-(1-7)].[7] Ang-(1-7) is a potent vasodepressor peptide that exerts its effects by binding to the Mas receptor, leading to vasodilation and anti-proliferative effects that counteract Ang II.[16][17][18] ACE2 can also cleave Ang I to form Angiotensin-(1-9), which is then converted by ACE to Ang-(1-7).[7]

In pathological states such as myocardial infarction, ACE2 expression and activity can be downregulated.[7][8] Enalapril treatment has been shown to prevent this downregulation, thereby preserving the protective, counter-regulatory arm of the RAAS.[7][8] This suggests that part of enalapril's benefit in cardiac remodeling is maintaining the balance between the two arms of the RAAS.

3.2 Quantitative Effects on the Counter-Regulatory RAAS Axis

| Parameter | Organism/Model | Treatment | Outcome | Reference |

| Left Ventricular ACE2 Activity & mRNA | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in ACE2 activity and mRNA levels seen post-infarction | [7][8] |

| Plasma ACE2 Activity | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in plasma ACE2 activity | [7][8] |

| Circulating Ang-(1-9) | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in circulating Ang-(1-9) levels | [7][8] |

| Plasma Ang-(1-7) | Myocardial Infarcted Rat | Enalapril (8 weeks) | No significant changes observed | [7][8] |

Anti-inflammatory and Anti-proliferative Pathways

Beyond its hemodynamic effects, enalapril exerts significant influence on pathways involved in inflammation and cellular proliferation, which are crucial in the pathogenesis of atherosclerosis and end-organ damage.

4.1 Attenuation of Inflammatory Signaling

Enalapril has been demonstrated to reduce systemic and local inflammation through multiple downstream pathways:

-

Adhesion Molecules and Chemokines: Treatment with enalapril significantly decreases plasma levels of circulating adhesion molecules, including E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[19] It also reduces levels of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to the vascular wall.[19]

-

TLR2/NF-κB Pathway: In chronic heart failure models, enalapril has been shown to inhibit the Toll-like receptor 2 (TLR2)/Nuclear Factor-κB (NF-κB) signaling pathway.[20] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase-9 (MMP-9).[20]

4.2 Inhibition of Proliferative Signaling

-

MAPK/ERK Pathway: Ang II is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes vascular smooth muscle cell (VSMC) proliferation and hypertrophy. Studies in spontaneously hypertensive rats have shown that enalapril significantly reduces the levels of key MAPK pathway components MEK1 and phosphorylated ERK (p-42/44 ERK), contributing to the prevention of aortic remodeling.[21]

4.3 Quantitative Effects on Inflammatory and Proliferative Markers

| Parameter | Organism/Model | Treatment | Outcome | Reference |

| cVCAM-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 19% decrease (p=0.003) | [19] |

| cICAM-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 15% decrease (p=0.002) | [19] |

| cE-selectin | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 13% decrease (p=0.007) | [19] |

| MCP-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 13% decrease (p<0.001) | [19] |

| TLR2 & NF-κB Protein | CHF Rabbit Model | Enalapril | Significantly downregulated protein expression | [20] |

| Serum TNF-α & MMP-9 | CHF Rabbit Model | Enalapril | Significantly reduced serum levels | [20] |

| MEK1 & p-42/44 ERK | Hypertensive Rat Aorta | Enalapril | Significantly reduced protein levels | [21] |

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the downstream effects of enalapril.

5.1 Protocol: In Vitro ACE Inhibition Assay

This assay quantifies the ability of a compound like enalaprilat to inhibit ACE activity. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[22][23]

-

Reagent Preparation:

-

ACE Solution: Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) at a concentration of 100 mU/mL in a suitable buffer (e.g., potassium phosphate buffer with 300 µM NaCl, pH 8.3).[24]

-

Substrate Solution: Prepare a solution of HHL at a concentration of 5-8 mM in the same buffer.[23]

-

Inhibitor Solution: Prepare serial dilutions of the test inhibitor (e.g., enalaprilat) to determine the IC50 value.

-

Stop Solution: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

Pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 30 µL of the ACE solution for 10 minutes at 37°C.[23]

-

Initiate the reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the mixture for 30-60 minutes at 37°C.[23]

-

Extract the hippuric acid formed with 375-1500 µL of ethyl acetate.[23][25]

-

Centrifuge to separate the phases.

-

Transfer the ethyl acetate (top layer) to a new tube and evaporate to dryness.

-

Re-dissolve the dried hippuric acid in deionized water or buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[23][25]

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

5.2 Protocol: Western Blotting for Signaling Protein Expression

This protocol is used to detect and quantify specific proteins (e.g., TLR2, NF-κB, p-ERK) in tissue homogenates.

-

Protein Extraction: Homogenize tissue samples (e.g., heart, aorta) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-TLR2) diluted in blocking buffer.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The clinical efficacy of enalapril extends far beyond its primary function as an inhibitor of the RAAS. Its pleiotropic effects are a result of modulating a complex and interconnected web of signaling pathways. By potentiating the bradykinin-nitric oxide axis, enalapril enhances vasodilation and endothelial function. By preserving the counter-regulatory ACE2/Ang-(1-7) pathway, it helps to maintain a crucial balance against the deleterious effects of Angiotensin II, particularly in the context of cardiac remodeling. Furthermore, its ability to attenuate key inflammatory and proliferative signaling cascades, such as the TLR2/NF-κB and MAPK/ERK pathways, provides a molecular basis for its vasculo-protective and anti-atherogenic properties. A thorough understanding of these downstream mechanisms is paramount for researchers and clinicians seeking to optimize cardiovascular therapies and develop next-generation drugs targeting these intricate pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Enalapril - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Enalapril attenuates downregulation of Angiotensin-converting enzyme 2 in the late phase of ventricular dysfunction in myocardial infarcted rat [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effect of enalapril on the skin response to bradykinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of enalapril on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Effects of enalapril and losartan on circulating adhesion molecules and monocyte chemotactic protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Enalapril on TLR2/NF-κB Signaling Pathway and Inflammatory Factors in Rabbits with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Different effects of amlodipine and enalapril on the mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-extracellular signal-regulated kinase pathway for induction of vascular smooth muscle cell differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 23. researchgate.net [researchgate.net]

- 24. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 25. etflin.com [etflin.com]

Enalapril Maleate's Effect on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide

Issued: November 6, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily attributed to the suppression of the renin-angiotensin-aldosterone system (RAAS).[2][3] However, a significant body of evidence reveals that enalapril's benefits extend to the vascular endothelium, specifically by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This document provides an in-depth technical analysis of the molecular mechanisms, signaling pathways, and experimental evidence detailing the effects of enalapril on eNOS activity. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Impact on eNOS

Enalapril is a prodrug, hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3] Enalaprilat competitively inhibits ACE, an enzyme that plays a dual role in vascular homeostasis: it converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[4][5] Enalapril's effect on eNOS activity is mediated through two primary, interconnected pathways resulting from this inhibition.

-

Bradykinin Potentiation: By inhibiting the degradation of bradykinin, enalapril increases its local concentration.[3] Bradykinin binds to B2 receptors on endothelial cells, initiating a signaling cascade that is a potent activator of eNOS.[6][7] This activation often involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation of eNOS at serine residue 1177, significantly enhancing its enzymatic activity.[8]

-

Angiotensin II Reduction: Enalapril decreases the production of angiotensin II.[5] Angiotensin II, through its AT1 receptor, promotes oxidative stress by activating NADPH oxidase, which generates superoxide anions. Superoxide rapidly scavenges NO, reducing its bioavailability, and can also uncouple eNOS, causing it to produce more superoxide instead of NO.[9] By reducing angiotensin II levels, enalapril mitigates this oxidative stress, thereby preserving NO and maintaining normal eNOS function.[10]

Visualized Signaling Pathway

The following diagram illustrates the dual mechanisms by which enalapril enhances eNOS activity and NO production.

Caption: Enalapril's dual mechanism on eNOS activity.

Quantitative Data from Preclinical and Clinical Studies

The effect of enalapril on eNOS activity and NO bioavailability has been quantified across various models. The tables below summarize key findings.

Table 1: Effect of Enalapril on NO Metabolites and eNOS Expression

| Study Model & Reference | Enalapril Dosage | Duration | Parameter Measured | Baseline/Control Value | Post-Enalapril Value | Percent Change | P-Value |

| Hypertensive Patients[11][12] | 5-10 mg/day | N/A | Serum Reactive Nitrite Intermediates (RNI) | 164.5 ± 20.2 nmol/mL | 266.9 ± 47.3 nmol/mL | +62.2% | < 0.05 |

| Normotensive Subjects[13][14] | 5 mg (single dose) | 4 hours | Exhaled NO Release Rate | 36.9 ± 5.1 pmol/s | 58.3 ± 7.3 pmol/s | +58.0% | < 0.01 |

| Migraine Patients[15][16] | 10 mg/day | 2 months | Serum Total Nitrite | (vs. Placebo) | (Significant Increase) | N/A | < 0.001 |

| L-NAME Treated Rats[17] | 1 mg/kg/day | 2 weeks | Aortic eNOS mRNA | Decreased vs. Control | Restored to Control Levels | N/A | N/A |

| Aged Rats[18] | N/A | 3 months | Tibialis Anterior eNOS Protein | (vs. Placebo) | Increased | N/A | N/A |

Table 2: Effect of Enalapril on Endothelial Function (Functional Outcomes)

| Study Model & Reference | Enalapril Dosage | Duration | Parameter Measured | Control/Placebo Value | Enalapril-Treated Value | Finding | P-Value |

| Migraine Patients[15][16] | 10 mg/day | 2 months | Flow-Mediated Dilation (FMD) | No significant change | Significant Increase | Enalapril improves FMD | 0.002 |

| Hypertensive Patients[19] | N/A | > 1 year | Flow-Mediated Dilation (FMD) | 13.5% (Normotensive Controls) | 7.9% | Did not normalize FMD | < 0.01 |

| L-NAME Treated Rats[17] | 1 mg/kg/day | 2 weeks | Acetylcholine-induced Relaxation | 52% reduction vs. Control | Consistent Recovery | Enalapril restores relaxation | N/A |

| Aging Rats[10] | 20 mg/kg | 30-55 days | Endothelium-dependent Relaxation | Impaired | Restored | Enalapril restores relaxation | N/A |

Note: Some studies report qualitative changes (e.g., "restored," "increased") without providing specific numerical values for comparison.

Detailed Experimental Protocols

Methodologies from key studies are outlined below to provide context for the presented data and facilitate experimental replication.

Protocol: eNOS Gene Expression in L-NAME-Treated Rats[17]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hypertension: N(omega)-nitro-L-arginine methyl ester (L-NAME) administered in drinking water for 8 weeks to inhibit NOS and induce hypertension. Age-matched rats served as controls.

-

Drug Administration: In the final 2 weeks of the study, a subset of L-NAME-treated rats received enalapril at a dose of 1 mg/kg/day.

-

Tissue Collection: After 8 weeks, rats were euthanized, and the aortic tissue was excised.

-

eNOS mRNA Quantification: Total RNA was extracted from the aortic tissue. Reverse transcription was performed to synthesize cDNA. The relative expression of eNOS mRNA was quantified using a polymerase chain reaction (PCR)-based method, with results normalized to a housekeeping gene.

-

Functional Assay: Endothelium-dependent relaxation was assessed on norepinephrine-precontracted aortic rings in response to cumulative concentrations of acetylcholine (ACh, from 10⁻¹⁰ to 10⁻⁴ M).

Protocol: Nitric Oxide Metabolite Measurement in Hypertensive Patients[11][12]

-

Study Population: 25 consecutive patients diagnosed with essential hypertension.

-

Study Design: Pre- and post-treatment analysis.

-

Intervention: Patients were treated with enalapril (dosages varied based on clinical need).

-

Sample Collection: Blood samples were collected from each patient before the initiation of enalapril therapy and again after a stable therapeutic effect was achieved. Serum was separated for analysis.

-

Biochemical Analysis:

-

Reactive Nitrite Intermediates (RNI): Serum levels of nitrites (NO₂⁻), stable end-products of NO metabolism, were measured using the Griess reaction. This colorimetric assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite in an acidic medium to form a colored azo compound, quantifiable by spectrophotometry at 540 nm.

-

Citrulline Measurement: Serum citrulline, a co-product of the eNOS reaction, was also measured.

-

Visualized Experimental Workflow

The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial investigating enalapril's effect on endothelial function.

Caption: Workflow of a randomized controlled trial.

Discussion and Conclusion

While many studies show a positive effect, some nuances exist. For instance, long-term enalapril treatment in hypertensive patients did not fully normalize endothelial function as measured by FMD when compared to healthy controls, suggesting that established hypertension may involve vascular remodeling not entirely reversible by ACE inhibition alone.[19] Furthermore, the acute increase in exhaled NO was observed in normotensive but not hypertensive subjects in one study, indicating that the response may be blunted in the setting of established endothelial dysfunction.[13][14]

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. proteopedia.org [proteopedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bradykinin B2 receptor-dependent enhancement of enalapril-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Bradykinin in the Regulation of Endothelial Nitric Oxide Synthase Expression by Cardiovascular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms underlying pharmacological stimulation of eNOS expression and eNOS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Effect of enalapril on nitric oxide synthesis, oxidative metabolism, and vascular tone in aging rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Effect of enalapril on exhaled nitric oxide in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enalapril improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enalapril improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Late-life enalapril administration induces nitric oxide-dependent and independent metabolic adaptations in the rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Treatment of essential arterial hypertension with enalapril does not result in normalization of endothelial dysfunction of the conduit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prodrug Activation of Enalapril Maleate in Liver Microsomes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as an inactive prodrug, enalapril maleate, which requires metabolic activation to exert its therapeutic effect.[3][4][5] This activation process, primarily occurring in the liver, involves the hydrolysis of the ethyl ester moiety to form the pharmacologically active diacid metabolite, enalaprilat.[1][2][3][5] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[3][4][5] Understanding the specifics of this bioactivation, particularly within the context of liver microsomes, is critical for drug development, pharmacokinetic modeling, and predicting potential drug-drug interactions.

Mechanism of Activation: The Role of Carboxylesterase 1 (CES1)

The bioactivation of enalapril is not mediated by the cytochrome P450 system but by hepatic hydrolases.[2] The primary enzyme responsible for the de-esterification of enalapril to enalaprilat is human carboxylesterase 1 (CES1) , a major serine esterase found in the liver.[1][6][7] Studies using recombinant human enzymes have confirmed that enalapril is readily hydrolyzed by CES1, while the related enzyme CES2 shows no significant activity towards this substrate.[7] This enzymatic conversion is the rate-limiting step for the formation of the active drug and is crucial for its pharmacological impact.[6] Genetic variations in the CES1 gene have been shown to alter the catalytic activity of the enzyme, potentially affecting the metabolism of enalapril and influencing patient response.[6]

References

- 1. The Influence of the CES1 Genotype on the Pharmacokinetics of Enalapril in Patients with Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enalapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Genetic Polymorphisms on the Antihypertensive Efficacy of Enalapril Maleate: A Pharmacogenomic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic action is primarily mediated by the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II and a subsequent decrease in blood pressure.[1][2][3] However, significant inter-individual variability in the antihypertensive response to enalapril is a well-documented clinical challenge. Emerging evidence strongly suggests that genetic polymorphisms, particularly within the RAAS pathway and other related biological systems, play a crucial role in modulating this response.[4][5] This technical guide provides a comprehensive overview of the current understanding of how genetic variations influence the efficacy of enalapril, presenting key data, experimental methodologies, and visual representations of the underlying biological and logical frameworks.

Core Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] Enalapril itself is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[1][3]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Enalapril - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Impact of Renin–Angiotensin–Aldosterone System (RAAS) Gene Polymorphism in Essential Hypertension and Antihypertensive Drug Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomics And Hypertension: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Molecular Docking of Enalaprilat with Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of enalaprilat with its pharmacological target, the angiotensin-converting enzyme (ACE). Enalaprilat, the active metabolite of the prodrug enalapril, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the molecular interactions between enalaprilat and ACE is crucial for the rational design of novel and more effective antihypertensive drugs.

Introduction to Enalaprilat and Angiotensin-Converting Enzyme

Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a zinc-dependent metalloprotease.[3][4] ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][6] By blocking this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.[5][6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, enalaprilat within the active site of ACE.[7][8] These studies provide valuable insights into the binding affinity, key intermolecular interactions, and the overall stability of the protein-ligand complex.

Experimental Protocols

A typical molecular docking workflow for studying the interaction of enalaprilat with ACE involves several key steps, from data retrieval and preparation to the docking simulation and analysis of results. The following protocol is a synthesis of methodologies reported in various studies.

Software and Resource Requirements

-

Molecular Graphics and Viewing Software: PyMOL, Chimera, or similar.

-

Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), or similar.[9][10]

-

Protein Data Bank (PDB): Access to the PDB for retrieving the crystal structure of the ACE-enalaprilat complex.

Preparation of the Receptor (Angiotensin-Converting Enzyme)

-

Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme in complex with enalaprilat can be obtained from the Protein Data Bank. A commonly used entry is PDB ID: 1UZE, which has a resolution of 1.82 Å.[2][11][12]

-

Protein Preparation:

-

The downloaded PDB file is loaded into a molecular modeling software.

-

All water molecules and any co-crystallized ligands other than the enalaprilat molecule of interest are typically removed.[13]

-

Missing hydrogen atoms are added to the protein structure.

-

The protein is checked for any missing residues or atoms, which are then repaired.

-

Charges are assigned to the protein atoms.

-

Preparation of the Ligand (Enalaprilat)

-

Ligand Extraction and Preparation: The enalaprilat molecule is extracted from the PDB file of the complex.

-

Energy Minimization: The 3D structure of enalaprilat is energy-minimized using a suitable force field to obtain a stable conformation.

-

Charge and Torsion Angle Assignment: Appropriate atomic charges and rotatable bonds (torsions) are defined for the ligand.

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of ACE. This box encompasses the region where enalaprilat is known to bind, ensuring that the docking search is focused on the relevant area. The dimensions and center of the grid box are crucial parameters.

-

Docking Algorithm: The chosen docking software's algorithm is used to explore the conformational space of the ligand within the defined grid box. For example, in AutoDock Vina, a Lamarckian genetic algorithm is commonly employed.[10]

-

Scoring Function: The docking program utilizes a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores, with lower energy values typically indicating more favorable binding.[14]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is performed. This often involves re-docking the co-crystallized ligand (enalaprilat) back into the active site of the receptor.[11] The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15][16] One study reported a validation RMSD of 0.032 Å for re-docking enalaprilat into ACE.[15]

Analysis of Docking Results

The final docked poses are analyzed to understand the binding mode of enalaprilat. This includes identifying:

-

Key Intermolecular Interactions: Hydrogen bonds, hydrophobic interactions, and ionic interactions between enalaprilat and the amino acid residues of the ACE active site are examined.

-

Binding Affinity: The predicted binding energy provides a quantitative measure of the binding strength.

-

Conformation: The three-dimensional arrangement of the ligand in the active site is visualized and studied.

Quantitative Data from Enalaprilat-ACE Docking Studies

The following tables summarize key quantitative data obtained from experimental and computational studies of the enalaprilat-ACE interaction.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | ~ 0.1 nM | [1] |

| Binding Energy (Docking) | -7.0 kcal/mol | [14] |

| RMSD (Re-docking Validation) | 0.032 Å | [15] |

| RMSD (MD Simulation) | 0.76 ± 0.04 Å | [3] |

Table 1: Quantitative Binding and Simulation Data for Enalaprilat with ACE.

| Interacting Residue | Type of Interaction |

| Gln281 | Hydrogen Bond |

| His353 | Hydrogen Bond, Hydrophobic |

| Ala354 | Hydrogen Bond |

| His383 | Hydrogen Bond |

| Glu384 | Hydrogen Bond |

| Lys511 | Hydrogen Bond |

| His513 | Hydrogen Bond |

| Tyr520 | Hydrogen Bond, Hydrophobic |

| Tyr523 | Hydrogen Bond |

| Zn²⁺ | Metal Coordination |

Table 2: Key Amino Acid Residues in the ACE Active Site Interacting with Enalaprilat. [17][18]

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Caption: Inhibition of ACE by enalaprilat within the RAAS pathway.

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Enalaprilat Interaction with ACE Active Site

Caption: Key interactions between enalaprilat and ACE active site residues.

Conclusion

Molecular docking studies of enalaprilat with angiotensin-converting enzyme provide a detailed picture of the molecular recognition process. The data and protocols presented in this guide highlight the critical interactions, particularly the coordination with the zinc ion and hydrogen bonding with key residues, that are responsible for the potent inhibitory activity of enalaprilat. This information is invaluable for the structure-based design of new ACE inhibitors with improved efficacy and selectivity, ultimately contributing to the development of better treatments for hypertension and related cardiovascular diseases.

References

- 1. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]

- 11. Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE) [openmedicinalchemistryjournal.com]

- 12. PDB-1uze: Complex of the anti-hypertensive drug enalaprilat and the human t... - Yorodumi [pdbj.org]

- 13. ACE Inhibitory Activity and Molecular Docking of Gac Seed Protein Hydrolysate Purified by HILIC and RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mail.sciencebiology.org [mail.sciencebiology.org]

- 18. researchgate.net [researchgate.net]

Enalapril Maleate's Influence on Bradykinin Levels and its Physiological Consequences: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between enalapril maleate, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and bradykinin, a potent vasoactive peptide. Enalapril's therapeutic efficacy in managing hypertension and heart failure is intrinsically linked to its modulation of the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, leading to significant alterations in bradykinin levels and subsequent physiological responses. This document delves into the core mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Enalapril and the Dual Modulation of Vasoactive Peptides

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II. This enzyme plays a crucial dual role in cardiovascular regulation:

-

Conversion of Angiotensin I to Angiotensin II: ACE is a key component of the RAAS, responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the release of aldosterone, which promotes sodium and water retention.

-

Degradation of Bradykinin: ACE is also the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator, into inactive peptide fragments.

By inhibiting ACE, enalaprilat simultaneously reduces the production of angiotensin II and inhibits the degradation of bradykinin. This dual action leads to a decrease in vasoconstriction and an increase in vasodilation, contributing to the overall antihypertensive effect of the drug. The affinity of ACE for bradykinin is reportedly higher than for angiotensin I, suggesting that ACE inhibitors may be more effective at preventing bradykinin degradation than at blocking angiotensin II production.[1]

Quantitative Impact of Enalapril on Bradykinin Levels

While the qualitative effect of enalapril on bradykinin is well-established, obtaining precise quantitative data on the changes in endogenous bradykinin concentrations in human plasma or urine following enalapril administration from clinical trials is challenging due to the peptide's short half-life and methodological difficulties in measurement. However, studies have successfully quantified the impact of enalapril on the stability of bradykinin in plasma.

Table 1: Effect of Enalapril on the Half-Life of Bradykinin in Human Plasma

| Parameter | Condition | Value | Fold Increase | Reference |

| Bradykinin Half-life | Normal Plasma (in vitro) | 34 seconds | - | [2] |

| Bradykinin Half-life | Normal Plasma + Enalaprilat (130 nM, in vitro) | 7.1 minutes | ~12-fold | [2] |

| Bradykinin Half-life | Plasma from healthy volunteers (before enalapril) | 39.5 seconds | - | [2] |

| Bradykinin Half-life | Plasma from healthy volunteers (after 2 oral doses of 10 mg this compound) | ~189.6 seconds | ~4.8-fold | [2] |

Note: The in vivo half-life increase was observed 24 hours after the last dose.

It is important to note that some studies in specific patient populations, such as those with low-renin essential hypertension, have not found significant changes in blood or urinary levels of bradykinin or its metabolite, des-Arg9-bradykinin, after treatment with enalapril.[1] This suggests that the systemic changes in bradykinin levels may not always be pronounced and that local tissue concentrations of bradykinin may play a more significant role in the physiological effects of ACE inhibitors.

Physiological Consequences of Elevated Bradykinin Levels

The accumulation of bradykinin due to ACE inhibition by enalapril leads to a cascade of physiological effects, some of which are therapeutically beneficial, while others manifest as adverse drug reactions.

Therapeutic Consequences

The cardioprotective effects of ACE inhibitors are, to a significant extent, attributed to the actions of bradykinin.[3] Bradykinin binds to its B2 receptors on endothelial cells, stimulating the release of several vasodilatory substances:

-

Nitric Oxide (NO): A potent vasodilator that relaxes vascular smooth muscle.

-

Prostacyclin (PGI2): A prostaglandin that also induces vasodilation and inhibits platelet aggregation.

-

Endothelium-Derived Hyperpolarizing Factor (EDHF): Causes hyperpolarization of smooth muscle cells, leading to relaxation.

These bradykinin-mediated effects contribute to:

-

Lowering of Blood Pressure: Vasodilation reduces peripheral vascular resistance.

-

Antihypertensive Effects: Attenuation of the pressor effects of the sympathetic nervous system.

-

Anti-hypertrophic and Anti-atherosclerotic Effects: Beneficial effects on the structure of the heart and blood vessels.

Adverse Consequences